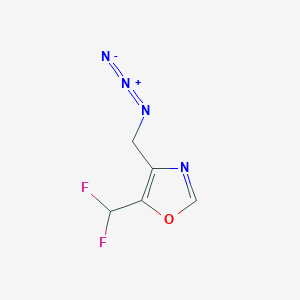

4-(Azidomethyl)-5-(difluoromethyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Azidomethyl)-5-(difluoromethyl)oxazole is a useful research compound. Its molecular formula is C5H4F2N4O and its molecular weight is 174.111. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry of Oxazoline Ligands

Oxazoline ligands, including 4-(Azidomethyl)-5-(difluoromethyl)oxazole derivatives, have been extensively used in asymmetric organic syntheses. These compounds display versatility in ligand design, straightforward synthesis, and the presence of chiral centers near donor atoms. Their coordination chemistry with transition metals is a significant area of research, emphasizing structural characterization and applications in asymmetric synthesis (Gómez, Muller, & Rocamora, 1999).

Synthesis and Reactivity

The synthesis and reactivity of this compound and related compounds have been a subject of research. Studies have shown that these compounds can undergo transformations under certain conditions, leading to the formation of new classes of hetero-1,3-dienes (Burger, Geith, & Höß, 1990).

Application in Synthesis of Heterocyclic Compounds

This compound derivatives are used in the synthesis of various heterocyclic compounds. For example, they have been employed in the preparation of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and its derivatives, demonstrating their utility in the creation of complex molecules (Shi, Xu, & Xu, 1991).

Photo-Oxidation Studies

Research has been conducted on the photo-oxidation of oxazole and its substituents, including this compound. These studies are critical for understanding the physicochemical properties of oxazole and its derivatives, particularly in relation to singlet oxygen reactions (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).

Electro-Optical and Charge Transport Properties

Investigations into the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives have been carried out. These studies are relevant for applications in organic electronics, such as organic light-emitting diodes and thin-film transistors (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2018).

Cross-Coupling Reactions

Oxazole derivatives, including this compound, have been studied for their cross-coupling capabilities. These compounds have been used in various synthetic reactions, demonstrating their importance in the formation of complex organic molecules (Zhang & Greaney, 2010).

Protective Group in Synthesis

The development of protective groups for oxazole derivatives, such as this compound, has been an area of research. These studies are crucial for facilitating the synthesis of substituted oxazoles, which are important in various chemical syntheses (Miller, Smith, & Marcune, 2005).

Safety and Hazards

Future Directions

The field of difluoromethylation, which includes compounds like “4-(Azidomethyl)-5-(difluoromethyl)oxazole”, has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . This field of research has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Mechanism of Action

Target of Action

The primary target of 4-(Azidomethyl)-5-(difluoromethyl)oxazole is Histone Deacetylase 6 (HDAC6) . HDAC6 is an important drug target in oncological and non-oncological diseases .

Mode of Action

The compound acts as a mechanism-based and essentially irreversible inhibitor of HDAC6 . The mode of inhibition involves the attack of the compound by the zinc-bound water at the sp2 carbon closest to the difluoromethyl moiety, followed by a subsequent ring opening of the oxadiazole . This yields deprotonated difluoroacetylhydrazide as the active species . The strong anionic zinc coordination of this active species and the binding of the difluoromethyl moiety in the P571 pocket result in an essentially irreversible inhibition of HDAC6 .

Biochemical Pathways

The compound’s action affects the biochemical pathways associated with HDAC6 . HDAC6 is involved in various cellular processes, including gene expression, cell cycle progression, and developmental events . By inhibiting HDAC6, the compound can potentially influence these processes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on HDAC6 . By inhibiting HDAC6, the compound can potentially alter gene expression and other cellular processes regulated by HDAC6 . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Moreover, the compound’s action can also be influenced by the physiological environment within the body, including the presence of other drugs, the patient’s metabolic state, and disease conditions .

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in difluoromethylation of heterocycles via a radical process . This process is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Cellular Effects

It is known that difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients, suggesting that 4-(Azidomethyl)-5-(difluoromethyl)oxazole may have significant effects on cellular processes .

Molecular Mechanism

It is known that the compound is involved in difluoromethylation of heterocycles via a radical process . This process involves the design and catalytic mechanism as well as representative outcomes and applications .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in a simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones . The reaction outcomes are restricted by the reaction environment .

Metabolic Pathways

It is known that the compound is involved in difluoromethylation of heterocycles via a radical process . This process is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles .

Properties

IUPAC Name |

4-(azidomethyl)-5-(difluoromethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N4O/c6-5(7)4-3(1-10-11-8)9-2-12-4/h2,5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDPFWXADHZWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)F)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)

![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)